Cas no 1260799-99-2 (3-(2,3-dimethoxyphenyl)azetidine)

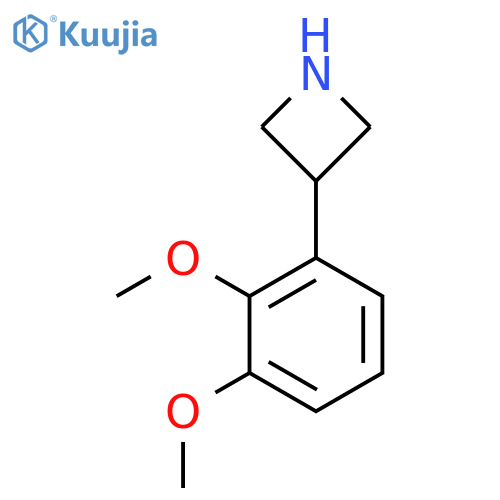

1260799-99-2 structure

商品名:3-(2,3-dimethoxyphenyl)azetidine

3-(2,3-dimethoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dimethoxyphenyl)azetidine

- 1260799-99-2

- EN300-2005807

-

- インチ: 1S/C11H15NO2/c1-13-10-5-3-4-9(11(10)14-2)8-6-12-7-8/h3-5,8,12H,6-7H2,1-2H3

- InChIKey: DSLMBKLYBZZZAN-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC=CC=1C1CNC1)OC

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(2,3-dimethoxyphenyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2005807-2.5g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-1.0g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-2005807-0.1g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-10g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-0.5g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-5.0g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-2005807-0.25g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-10.0g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-2005807-1g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-2005807-0.05g |

3-(2,3-dimethoxyphenyl)azetidine |

1260799-99-2 | 0.05g |

$888.0 | 2023-09-16 |

3-(2,3-dimethoxyphenyl)azetidine 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1260799-99-2 (3-(2,3-dimethoxyphenyl)azetidine) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量